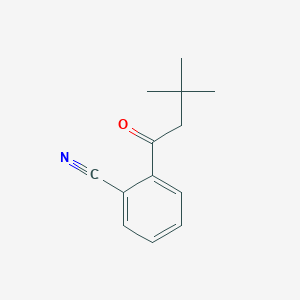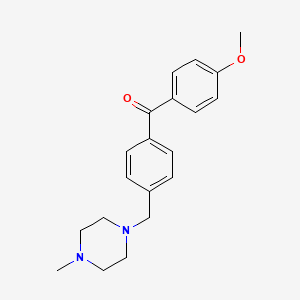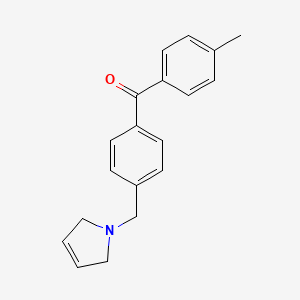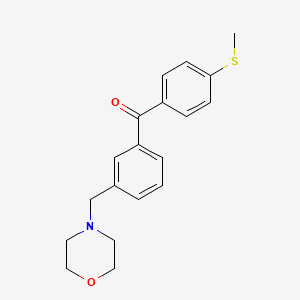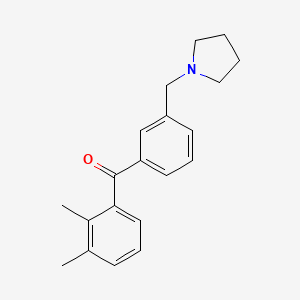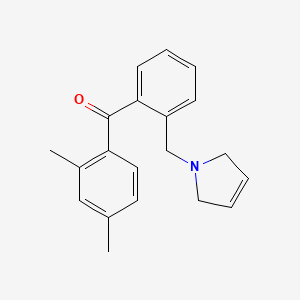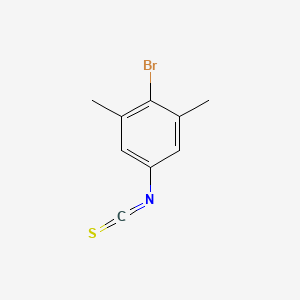
2,4-Dichloro-2'-morpholinomethyl benzophenone
説明
2,4-Dichloro-2’-morpholinomethyl benzophenone is a chemical compound with the IUPAC name (2,4-dichlorophenyl) [2- (4-morpholinylmethyl)phenyl]methanone . It has a molecular weight of 350.24 . The compound is typically used for research and development purposes .
Molecular Structure Analysis
The InChI code for 2,4-Dichloro-2’-morpholinomethyl benzophenone is 1S/C18H17Cl2NO2/c19-14-5-6-16 (17 (20)11-14)18 (22)15-4-2-1-3-13 (15)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
2,4-Dichloro-2’-morpholinomethyl benzophenone has a molecular weight of 350.24 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.科学的研究の応用
Photochemical Properties and Applications
Benzophenone derivatives, including those related to "2,4-Dichloro-2'-morpholinomethyl benzophenone," have been extensively studied for their unique photochemical properties. These compounds can undergo n-π* excitation, leading to the formation of a biradicaloid triplet state capable of abstracting hydrogen atoms from C-H bonds. This ability facilitates a variety of applications, including binding site mapping, proteome profiling, bioconjugation, and surface grafting, making these compounds invaluable in biological chemistry, bioorganic chemistry, and material science (Dormán et al., 2016).
Antineoplastic Properties
A series of novel morpholine conjugated benzophenone analogues have been synthesized and evaluated for their antiproliferative activity against various neoplastic cells. Certain derivatives demonstrated significant anti-mitogenic activity and potential in inhibiting cancer progression through mechanisms such as caspase-activated DNase mediated apoptosis (Al‐Ghorbani et al., 2017).
Material Science Applications
In material science, benzophenone and its derivatives, including morpholine-substituted compounds, are utilized in the synthesis of novel materials and coatings. For example, copolymeric systems bearing side-chain thioxanthone and α-aminoacetophenone moieties, which may include morpholine derivatives, serve as efficient photoinitiators in ultraviolet-curable pigmented coatings, demonstrating the material's potential in enhancing the performance and durability of coatings (Angiolini et al., 1997).
Synthesis and Characterization
Research on "2,4-Dichloro-2'-morpholinomethyl benzophenone" and related compounds often involves their synthesis and characterization to understand their structure and potential applications further. For instance, studies on the crystal structure of dimethomorph, a morpholine fungicide, provide insights into its molecular arrangement and interactions, which are crucial for optimizing its efficacy and stability (Kang et al., 2015).
Environmental and Health Implications
The transformation products of benzophenone derivatives, including those from UV filters like BP-1, during chlorination disinfection processes, have raised concerns about potential ecological and health risks. These by-products, including chlorinated benzoquinones and polycyclic aromatic hydrocarbons, suggest the importance of monitoring and mitigating the environmental impacts of these compounds (Sun et al., 2019).
Safety And Hazards
特性
IUPAC Name |
(2,4-dichlorophenyl)-[2-(morpholin-4-ylmethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO2/c19-14-5-6-16(17(20)11-14)18(22)15-4-2-1-3-13(15)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLIBJFIRZAGIMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60643558 | |
| Record name | (2,4-Dichlorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-2'-morpholinomethyl benzophenone | |
CAS RN |
898751-01-4 | |
| Record name | Methanone, (2,4-dichlorophenyl)[2-(4-morpholinylmethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898751-01-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,4-Dichlorophenyl){2-[(morpholin-4-yl)methyl]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60643558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





